molecular formula C9H8BrN3O B1429372 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 872620-93-4

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B1429372
CAS No.: 872620-93-4
M. Wt: 254.08 g/mol
InChI Key: UTJJZKBWXLYEJU-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a bromine atom at the 5-position, a methyl group at the nitrogen atom, and a carboxamide group at the 3-position.

Biochemical Analysis

Biochemical Properties

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes, including cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of effectiveness . These interactions are primarily mediated through binding to the active sites of these receptors, thereby blocking their activity and downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, particularly breast cancer cells, by inducing apoptosis and reducing cell migration and invasion . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. The compound also affects gene expression by altering the activity of transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and effectiveness of the compound may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent response in terms of efficacy and toxicity . At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects. Higher doses can lead to toxicity, including liver and kidney damage, highlighting the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels in cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on cellular processes. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules It may also be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including cyclization reactions of suitable precursors.

    Bromination: Introduction of the bromine atom at the 5-position can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    N-Methylation: The nitrogen atom can be methylated using methylating agents like methyl iodide in the presence of a base.

    Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the N-methyl and carboxamide groups.

    N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: Lacks the bromine atom.

    5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxamide group.

Uniqueness

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is unique due to the presence of all three functional groups: the bromine atom, the N-methyl group, and the carboxamide group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.

Properties

IUPAC Name

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-11-9(14)7-4-13-8-6(7)2-5(10)3-12-8/h2-4H,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJJZKBWXLYEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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